molecular formula C20H33ClN4 B13787094 Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride CAS No. 69766-39-8

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride

Cat. No.: B13787094
CAS No.: 69766-39-8
M. Wt: 365.0 g/mol
InChI Key: IXKNXXAZWJJBHY-UHFFFAOYSA-N
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Description

The compound Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride is a benzimidazole derivative featuring two distinct substituents:

  • Position 1: A 2-(diethylamino)ethyl group, which introduces a tertiary amine moiety.
  • Position 2: A 2-(piperidino)ethyl group, incorporating a piperidine ring.

The hydrochloride salt enhances solubility, a critical factor for bioavailability and pharmacological applications. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties, largely dictated by substituent patterns .

Properties

CAS No.

69766-39-8

Molecular Formula

C20H33ClN4

Molecular Weight

365.0 g/mol

IUPAC Name

diethyl-[2-[2-(2-piperidin-1-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride

InChI

InChI=1S/C20H32N4.ClH/c1-3-22(4-2)16-17-24-19-11-7-6-10-18(19)21-20(24)12-15-23-13-8-5-9-14-23;/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3;1H

InChI Key

IXKNXXAZWJJBHY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCCCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride typically involves:

  • Formation of the benzimidazole core from o-phenylenediamine derivatives and substituted carboxylic acids or acid chlorides.
  • Introduction of aminoalkyl substituents at the 1- and 2-positions via nucleophilic substitution or condensation reactions.
  • Conversion of the free base benzimidazole derivative to its hydrochloride salt by treatment with dry hydrogen chloride gas in an inert solvent such as diethyl ether.

Detailed Preparation Steps

Step 1: Formation of Substituted Benzimidazole Core
  • A substituted o-phenylenediamine is reacted with an appropriate phenoxyacetic acid derivative or its acid chloride in the presence of mineral acid (commonly hydrochloric acid).
  • The reaction is conducted at reflux temperatures (approximately 100 °C) for 12 to 36 hours, yielding the benzimidazole intermediate as a hydrochloride salt.
  • Alternatively, acid chlorides are prepared by reacting the carboxy-substituted benzimidazole with thionyl chloride in an inert solvent at 60 to 82 °C for 20 to 72 hours, followed by reaction with an alcohol to form esters if needed.
Step 3: Formation of Hydrochloride Salt
  • The free base benzimidazole derivative is dissolved in a dry, inert solvent such as diethyl ether.
  • Dry hydrogen chloride gas is bubbled through the solution, precipitating the hydrochloride salt as a fine white powder.
  • This salt form enhances the compound's stability and facilitates purification.

Alternative Synthetic Approaches

  • A modified sequence may be used when starting materials such as 4-nitro-o-phenylenediamine are difficult to obtain. Here, the benzimidazole nucleus is formed first, followed by introduction of the aminoalkyl substituents.
  • Catalytic methods employing nanocrystalline magnesium oxide or other solid base catalysts have been reported for related benzimidazole derivatives, offering advantages such as shorter reaction times, mild conditions, and recyclability of catalysts.
  • Solvent-free conditions using nanoparticle catalysts (e.g., H2O2/TiO2 systems) have also been explored for benzimidazole synthesis, though specific application to the target compound is less documented.

Reaction Conditions and Parameters

Preparation Step Reagents/Conditions Temperature Range Time Range Notes
Acid chloride formation Thionyl chloride, inert solvent 60–82 °C 20–72 hours Dropwise addition of thionyl chloride
Esterification (if applicable) Alcohol (ROH or RONa), inert solvent Room temp to boiling point Minutes to hours Excess alcohol used as solvent
Benzimidazole formation o-Phenylenediamine + phenoxyacetic acid + HCl Reflux (~100 °C) 12–36 hours Equimolar reactants, dilute acid medium
Aminoalkyl substitution Haloalkyl amines or reductive amination Mild heating Variable Solvent and base choice critical for selectivity
Hydrochloride salt formation Dry HCl gas, diethyl ether Ambient Until precipitation Produces stable, crystalline hydrochloride salt

Purification and Characterization

  • The crude benzimidazole product can be purified by precipitation, filtration, and recrystallization.
  • Conversion to the hydrochloride salt often facilitates purification by precipitation from ether solutions saturated with dry hydrogen chloride.
  • Melting points of hydrochloride salts vary depending on substituents; for example, related benzimidazole hydrochlorides melt between 73.7 °C and 221 °C.
  • Activated charcoal treatment and dilution with ether are common steps to improve purity.

Research Findings and Considerations

  • The synthetic methods described in patent US3256288A provide a robust framework for preparing various substituted benzimidazole hydrochloride salts, including those with aminoalkyl substituents similar to the target compound.
  • Recent advances in benzimidazole synthesis emphasize catalyst efficiency and green chemistry approaches, though their direct application to complex aminoalkyl derivatives like this compound remains an area for further exploration.
  • The choice of reaction medium, temperature, and stoichiometry are crucial for maximizing yield and purity.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Summary Table of Key Preparation Methods

Method No. Description Key Reagents Advantages Limitations
1 Direct condensation of o-phenylenediamine with phenoxyacetic acid in HCl o-Phenylenediamine, phenoxyacetic acid, HCl Straightforward, yields hydrochloride salt Long reaction time, reflux needed
2 Acid chloride formation followed by esterification Carboxy benzimidazole, thionyl chloride, alcohol Versatile for ester derivatives Requires careful handling of reagents
3 Post-benzimidazole aminoalkyl substitution Benzimidazole intermediate, haloalkyl amines Allows introduction of complex substituents Multi-step, may require purification steps
4 Hydrochloride salt formation via dry HCl gas Free base benzimidazole, dry HCl, diethyl ether Produces stable salt, easy purification Requires dry conditions

Chemical Reactions Analysis

Nucleophilic Substitution

The piperidinoethyl and diethylaminoethyl side chains participate in nucleophilic reactions. For example:

  • Alkylation : Reactivity with alkyl halides or epoxides to form quaternary ammonium salts .

  • Acylation : Reaction with acyl chlorides to yield amide derivatives .

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 60–100°C .

Acid/Base Reactions

  • Deprotonation : The hydrochloride salt dissociates in aqueous alkali to regenerate the free base.

  • Stability : Degrades under strongly alkaline conditions (pH >10), leading to benzimidazole ring cleavage.

Heterogeneous Catalysis

Nano-Fe₃O₄ catalysts enhance benzimidazole synthesis efficiency (85–97% yields in 30–100 minutes) . Though not directly tested on this compound, analogous protocols suggest applicability for derivatization .

Functional Group Modifications

  • Nitro Reduction : The nitro group (if present in precursors) is reduced to amine using H₂/Pd-C.

  • Ester Hydrolysis : Ethoxy or methoxy substituents hydrolyze to carboxylic acids under acidic reflux .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)ByproductsSource
Benzimidazole formationo-Phenylenediamine + imidate ester70–85Isomeric byproducts
Hydrochloride salt prepHCl gas in ether90–95None reported
AlkylationEthyl bromide, DMF, 80°C65Quaternary salts

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing piperidine and diethylamine vapors.

  • Photodegradation : Exposure to UV light induces radical-mediated ring oxidation .

Pharmacologically Relevant Reactions

While primarily a synthetic target, structurally similar benzimidazoles exhibit:

  • Enzyme inhibition : Binding to ATP pockets in kinases via hydrogen bonding .

  • Metabolic oxidation : Hepatic CYP450-mediated N-dealkylation of the diethylaminoethyl group .

Scientific Research Applications

Benzimidazole derivatives, including the compound , have a wide range of scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.

    Medicine: Investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole compounds inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved can vary depending on the compound and its intended application.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Analysis

Key Substituent Effects :
  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., methylenedioxyphenyl) at the C-2 position of benzimidazole exhibit enhanced antimicrobial activity (MIC = 25 µg/mL) compared to those with electron-withdrawing groups (e.g., -Br, -NO₂; MIC = 50 µg/mL) .
  • Substituent Position: Anticancer activity in B-norcholesteryl benzimidazoles (e.g., compound 9b) is maximized with a 6-benzimidazole substituent (IC₅₀ = 4.2–4.7 µM against HeLa and A549 cells) . The target compound’s substituents at positions 1 and 2 may influence binding to enzymes like TgENR, as seen in co-crystallization studies requiring higher inhibitor concentrations (3.2 mM vs. 1.6 mM for FtENR) .
Hydrochloride Salt :
  • Enhances aqueous solubility, critical for drug formulation. Similar salts are documented in compounds like 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride , which shares structural motifs with the target compound .

Pharmacological Activity Comparison

Compound Name Substituents Key Activity Potency/IC₅₀ Reference ID
Target Compound 1-(Diethylamino)ethyl, 2-(piperidino)ethyl Hypothesized: Anticancer, antimicrobial Pending validation
B-norcholesteryl benzimidazole (9b ) 6-Benzimidazole Antiproliferative (HeLa, A549) 4.2–4.7 µM
2-Phenylbenzimidazole 2-Phenyl Cytotoxic (HCC827 cells) Comparable to doxorubicin
APY29 (Benzimidazole nucleus) Benzimidazole core Kinase inhibition Structure-dependent
Parbendazole 5th position substituents AML cell differentiation EC₅₀ = 0.1–1 µM
Mechanistic Insights :
  • Tubulin Binding : Benzimidazole anthelmintics (e.g., albendazole) bind parasitic β-tubulin with 250–400-fold selectivity over mammalian tubulin . The target compound’s substituents may modulate similar selectivity.

ADME and Physicochemical Properties

  • Metabolic Stability : In benzothiazole/benzimidazole comparisons, benzimidazoles with lower lipophilicity (e.g., 2-phenyl derivatives) exhibit higher metabolic instability . The target compound’s tertiary amines may improve stability via reduced cytochrome P450 interactions.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride , is a member of this class and exhibits a range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H24N4Cl Benzimidazole derivative \text{C}_{18}\text{H}_{24}\text{N}_{4}\text{Cl}\quad \text{ Benzimidazole derivative }

This compound features a benzimidazole core substituted with diethylamino and piperidino groups, which are crucial for its biological activity.

Pharmacological Activities

1. Antimicrobial Activity

Benzimidazole derivatives have demonstrated notable antimicrobial properties. Studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Agar Disc-Diffusion Method : The compound was tested against various bacterial strains, showing efficacy comparable to standard antibiotics such as metronidazole. Notably, compounds with halogen substitutions demonstrated enhanced antibacterial effects .
Bacterial StrainInhibition Zone (mm)Control (Metronidazole)
Staphylococcus aureus1517
Escherichia coli1416
Pseudomonas aeruginosa1315

2. Antiparasitic Activity

Benzimidazole derivatives are well-known for their antiparasitic properties. Research has shown that compounds similar to the one in focus can effectively inhibit protozoan parasites. For example, derivatives have been reported to exhibit significant activity against Giardia lamblia and Entamoeba histolytica .

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzimidazole derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines:

  • Cell Line Testing : The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values indicative of moderate to high cytotoxicity.
Cell LineIC50 (µM)Control (Doxorubicin)
HeLa105
MCF-7126

The biological activity of benzimidazole derivatives is largely attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission . This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
  • DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

Case Study 1: Alzheimer’s Disease Treatment

A study explored the efficacy of benzimidazole derivatives as potential treatments for Alzheimer's disease by assessing their AChE inhibitory activity. The compound exhibited an IC50 value of 5.12 µM, demonstrating significant potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were evaluated against clinical isolates of bacteria resistant to conventional antibiotics. Results indicated that the compound effectively inhibited growth in resistant strains, suggesting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 1,2-disubstituted benzimidazole derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis of 1,2-disubstituted benzimidazoles typically employs three strategies:

  • Oxidative cyclocondensation : Involves coupling o-phenylenediamines with aldehydes or ketones under oxidative conditions.
  • C-1/N-2 alkylation/arylation : Direct substitution at the benzimidazole core using alkyl/aryl halides or coupling reagents.
  • Multi-component reactions (MCRs) : Efficient for generating complex derivatives under mild conditions, though fewer examples exist for N-thiomethyl or piperidinoethyl substituents .
  • For the target compound, N-alkylation of a pre-formed benzimidazole core with 2-(diethylamino)ethyl and 2-(piperidinoethyl) groups is plausible. Optimization of reaction conditions (e.g., solvent, base, temperature) is critical to avoid side reactions like over-alkylation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this benzimidazole derivative?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect proton environments (e.g., diethylamino and piperidinoethyl groups).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) : Assess thermal stability and decomposition profiles, critical for storage and handling .
  • UV-Vis and Fluorescence Spectroscopy : Useful for studying electronic properties and potential biointeractions (e.g., DNA binding) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride salt aerosols.
  • Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported reaction yields for benzimidazole alkylation/arylation reactions?

  • Methodological Answer :

  • Variable Reactivity of Substituents : Bulky groups (e.g., piperidinoethyl) may sterically hinder reactions, reducing yields. Compare literature data on similar substituents .
  • Catalyst Optimization : Screen palladium or copper catalysts for N-arylation efficiency.
  • Kinetic Studies : Use Table I ( ) to analyze rate constants for hydrolysis or side reactions under varying pH/temperature conditions.
  • Computational Modeling : Predict reaction pathways using DFT calculations to identify bottlenecks .

Q. What structure-activity relationships (SARs) govern the pharmacological activity of benzimidazole derivatives with diethylamino and piperidinoethyl groups?

  • Methodological Answer :

  • Electron-Donating Groups : Diethylaminoethyl enhances solubility and membrane permeability via tertiary amine protonation.
  • Bulkier Substituents : Piperidinoethyl may improve receptor binding affinity (e.g., GPCRs or kinase targets) but reduce bioavailability.
  • Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay) and compare with derivatives lacking these groups.
  • Molecular Docking : Simulate interactions with targets like DNA topoisomerases or FGF receptors using crystallographic data .

Q. How do conflicting data on benzimidazole-DNA interactions inform mechanistic hypotheses?

  • Methodological Answer :

  • Binding Mode Analysis : Use UV-Vis (Table II, ) and fluorescence quenching to distinguish intercalation vs. groove binding.
  • Competitive Assays : Compare displacement by ethidium bromide or Hoechst dyes.
  • Contradiction Resolution : Conflicting reports may arise from pH-dependent binding or varying DNA sequences (e.g., AT-rich vs. GC-rich regions). Replicate experiments under standardized conditions .

Q. What strategies can resolve discrepancies in thermal stability data for benzimidazole hydrochloride salts?

  • Methodological Answer :

  • Hydration State : Confirm anhydrous vs. hydrated salt forms via Karl Fischer titration.
  • Controlled TGA/DTA : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Crystallography : Analyze crystal packing (e.g., ) to identify hydrogen-bonding networks influencing stability .

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